molecular formula C20H19N5O4S B3202772 N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide CAS No. 1021216-31-8

N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide

货号: B3202772
CAS 编号: 1021216-31-8
分子量: 425.5 g/mol
InChI 键: KMISBBKMTHUAMK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide (CAS 1021216-31-8) is a heterocyclic compound of significant interest in medicinal chemistry and biological research. It features a fused [1,2,4]triazolo[4,3-b]pyridazine core, characterized by a triazole ring annulated to a pyridazine moiety, with a methyl group at the 3-position of the triazole. The structure is further elaborated at the 6-position of the pyridazine via an ethoxyethyl linker, terminating in a 4-phenoxybenzenesulfonamide group . This molecular architecture, particularly the 4-phenoxybenzenesulfonamide moiety, is known to confer superior polarity and hydrogen-bonding capacity compared to acetamide or ester-based analogues, which may enhance aqueous solubility and target engagement . The compound has a molecular formula of C20H19N5O4S and a molecular weight of 425.5 g/mol . This compound is supplied for research purposes and has demonstrated potential in preliminary studies for anti-inflammatory and anticancer applications. Compounds with analogous triazolopyridazine scaffolds have been shown to exhibit potent biological effects, including the inhibition of cyclooxygenase (COX) enzymes and cytotoxic activity against various human cancer cell lines . The flexible ethoxyethyl spacer is hypothesized to improve conformational adaptability, potentially facilitating interactions with specific biological targets . Researchers value this chemical for probing kinase pathways and other cellular processes. It is strictly for research use and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-15-22-23-19-11-12-20(24-25(15)19)28-14-13-21-30(26,27)18-9-7-17(8-10-18)29-16-5-3-2-4-6-16/h2-12,21H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMISBBKMTHUAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H20N4O3S
  • Molecular Weight : 372.44 g/mol
  • CAS Number : 1269531-71-6

Biological Activity Overview

The biological activity of this compound has been linked to various pharmacological effects, particularly in the realms of anti-inflammatory and anticancer activities.

1. Anti-inflammatory Activity

Compounds with similar triazolo-pyridazine structures have demonstrated significant anti-inflammatory properties. They often act by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

CompoundIC50 (μM)COX Selectivity
Triazolo derivative A0.02High
Triazolo derivative B0.04Moderate

Although specific IC50 values for this compound have not been extensively documented, it is expected that they would fall within a comparable range based on structural similarities with known active compounds.

2. Anticancer Activity

The compound's structure suggests potential activity against various cancer cell lines. Similar triazolo derivatives have exhibited cytotoxic effects in vitro against human tumor cell lines such as HeLa and A375.

Cell LineIC50 (μM)
HeLa10.5
A37515.2

These findings indicate that the compound may inhibit cellular proliferation through mechanisms involving apoptosis and cell cycle arrest.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of COX Enzymes : The compound may reduce prostaglandin synthesis and subsequently decrease inflammation.
  • Induction of Apoptosis : It may activate apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Case Studies and Research Findings

A study conducted by Akhtar et al. synthesized a series of triazole derivatives and evaluated their anti-inflammatory and anticancer activities. Among the compounds tested, certain derivatives exhibited significant inhibition of COX enzymes with IC50 values ranging from 0.02 to 0.04 μM. Furthermore, anticancer efficacy was assessed using various human cancer cell lines where some compounds showed promising results with IC50 values indicating effective cytotoxicity.

In another study focusing on triazolo-pyridazine derivatives, researchers evaluated their inhibitory activity against c-Met kinase and several cancer cell lines (A549, MCF-7, HeLa). The most promising compound exhibited significant cytotoxicity against these cell lines with IC50 values lower than 10 μM.

相似化合物的比较

Key Findings and Implications

  • Sulfonamide vs. Acetamide/Ester: The 4-phenoxybenzenesulfonamide group provides superior polarity and hydrogen-bonding capacity, which may translate to better aqueous solubility and target engagement compared to acetamide or ester-based analogues .
  • Linker Flexibility : The ethoxyethyl spacer in the target compound likely improves conformational adaptability, facilitating interactions with deeper binding pockets compared to rigid phenyl-linked derivatives .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide?

  • Methodology :

  • Multi-step synthesis involving nucleophilic substitution (e.g., coupling the triazolopyridazine core with sulfonamide intermediates under basic conditions) .
  • Key steps: Temperature control (60–80°C), solvent selection (DMF or THF), and pH stabilization (~7–8) to prevent side reactions .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the structural integrity and purity of the compound confirmed post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm absence of unreacted intermediates .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., ESI-MS in positive ion mode) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. What methodologies are employed to identify and validate the primary biological targets of this compound?

  • Methodology :

  • Biochemical Assays : Competitive inhibition studies (e.g., ATPase assays for kinase targets) with IC50 determination using fluorescence polarization .
  • Molecular Docking : Computational modeling (AutoDock Vina) to predict binding interactions with kinases or GPCRs, followed by site-directed mutagenesis to validate key residues .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts in treated vs. untreated cells .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variations across studies)?

  • Methodology :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., enzyme concentration, buffer pH, incubation time) to minimize variability .
  • Orthogonal Validation : Use alternative assays (e.g., SPR for binding affinity vs. functional cell-based assays) to confirm activity .
  • Meta-Analysis : Compare structural analogs (e.g., substituent effects on triazole rings) to identify trends in potency discrepancies .

Q. What strategies are recommended for assessing and mitigating toxicity risks during in vitro and in vivo studies?

  • Methodology :

  • In Silico Toxicity Prediction : Tools like ProTox-II to prioritize compounds with low hepatotoxicity and mutagenicity risks .
  • In Vitro Cytotoxicity : MTT assays on HEK293 or HepG2 cells to establish LC50 values .
  • In Vivo Safety : Dose escalation in rodent models (OECD TG 420 guidelines) with histopathology and serum biomarker monitoring .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

  • Methodology :

  • Systematic Substituent Variation : Modify the phenoxy or sulfonamide groups to evaluate effects on solubility and target affinity .
  • Pharmacophore Modeling : Identify critical hydrogen bond acceptors/donors (e.g., triazole N-atoms) using Schrödinger’s Phase .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity via combinatorial libraries .

Methodological Notes

  • Contradiction Resolution : Discrepancies in IC50 values may arise from differences in assay formats (e.g., recombinant vs. native enzymes) or buffer ionic strength. Cross-validation with isothermal titration calorimetry (ITC) is advised .
  • SAR Optimization : Prioritize derivatives with logP < 3 (to enhance bioavailability) and polar surface area < 140 Ų (to improve blood-brain barrier penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide

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